molecular formula C27H31N3O5 B11401059 3-(2-hydroxyphenyl)-4-[3-methoxy-4-(2-methylpropoxy)phenyl]-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxyphenyl)-4-[3-methoxy-4-(2-methylpropoxy)phenyl]-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11401059
M. Wt: 477.6 g/mol
InChI Key: SOFQARKGKMGMRD-UHFFFAOYSA-N
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Description

“3-(2-hydroxyphenyl)-4-[3-methoxy-4-(2-methylpropoxy)phenyl]-5-[(oxolan-2-yl)methyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2-hydroxyphenyl)-4-[3-methoxy-4-(2-methylpropoxy)phenyl]-5-[(oxolan-2-yl)methyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one” typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolo[3,4-c]pyrazol-6-one core through cyclization reactions. Subsequent steps involve the introduction of the hydroxyphenyl, methoxyphenyl, and oxolan-2-ylmethyl groups through various substitution and coupling reactions. Common reagents used in these reactions include organometallic reagents, catalysts, and protecting groups to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The compound may be reduced at various functional groups, such as the methoxyphenyl group, to yield different products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the methoxyphenyl group may produce corresponding alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may serve as a probe or ligand for studying enzyme interactions, receptor binding, and cellular pathways. Its functional groups can be tailored to enhance specificity and affinity for biological targets.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties. Research into its mechanism of action and therapeutic potential is ongoing.

Industry

In industrial applications, this compound may be used in the development of specialty chemicals, polymers, and advanced materials. Its unique properties can contribute to the performance and functionality of these products.

Mechanism of Action

The mechanism of action of “3-(2-hydroxyphenyl)-4-[3-methoxy-4-(2-methylpropoxy)phenyl]-5-[(oxolan-2-yl)methyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one” depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s functional groups play a crucial role in these interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxyphenyl)-4-phenyl-5-[(oxolan-2-yl)methyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
  • 3-(2-hydroxyphenyl)-4-[3-methoxyphenyl]-5-[(oxolan-2-yl)methyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one

Uniqueness

The uniqueness of “3-(2-hydroxyphenyl)-4-[3-methoxy-4-(2-methylpropoxy)phenyl]-5-[(oxolan-2-yl)methyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one” lies in its specific combination of functional groups and the resulting chemical properties. This makes it distinct from other similar compounds and potentially valuable for specialized applications.

Properties

Molecular Formula

C27H31N3O5

Molecular Weight

477.6 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-4-[3-methoxy-4-(2-methylpropoxy)phenyl]-5-(oxolan-2-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C27H31N3O5/c1-16(2)15-35-21-11-10-17(13-22(21)33-3)26-23-24(19-8-4-5-9-20(19)31)28-29-25(23)27(32)30(26)14-18-7-6-12-34-18/h4-5,8-11,13,16,18,26,31H,6-7,12,14-15H2,1-3H3,(H,28,29)

InChI Key

SOFQARKGKMGMRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)NN=C3C5=CC=CC=C5O)OC

Origin of Product

United States

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